Pressor Potency and Noradrenaline Antagonism
Gamma-piperidinobutyramide (Wy 20051, DF480) evoked pressor responses across a 125-fold dose range (2.4 × 10⁻⁶ to 3.0 × 10⁻⁴ mol·kg⁻¹ i.v.) in the anaesthetized ganglion-blocked rat. Crucially, a cumulative dose of 1.5 × 10⁻⁴ mol·kg⁻¹ shifted the noradrenaline pressor-response curve significantly to the right, demonstrating functional antagonism of the classical adrenergic pressor axis [1].
| Evidence Dimension | Pressor activity and noradrenaline interaction |
|---|---|
| Target Compound Data | Pressor dose range: 2.4 × 10⁻⁶–3.0 × 10⁻⁴ mol·kg⁻¹; noradrenaline dose–response curve right-shifted at 1.5 × 10⁻⁴ mol·kg⁻¹ cumulative |
| Comparator Or Baseline | Noradrenaline pressor dose–response curve (control vs. post-Wy 20051) |
| Quantified Difference | Significant rightward displacement of the noradrenaline dose–response curve (P < 0.05) |
| Conditions | Anaesthetized rat, ganglion blockade (chlorisondamine), intravenous bolus and cumulative dosing |
Why This Matters
Establishes that the compound is not simply a noradrenaline mimetic but rather a functional antagonist of noradrenaline-mediated pressor responses—a dual profile absent in antidiarrheal or antiarrhythmic piperidine-butyramides.
- [1] Alps BJ, Hill RG, Johnson ES, et al. The evaluation of the novel pressor activity of gamma-piperidinobutyramide (Wy 20051, DF480). Br J Pharmacol. 1976;56(2):179–186. doi:10.1111/j.1476-5381.1976.tb07440.x. View Source
